Mel1b vs. Mel1a Subtype Selectivity Ratio Compared to Other Melatonin Agonists
AH001 exhibits a measurable preference for the Mel1b over the Mel1a melatonin receptor subtype, a characteristic that distinguishes it from non-selective agonists. In direct head-to-head competition binding assays, AH001 demonstrates a Mel1a/Mel1b selectivity ratio that is distinct from melatonin and other in-class compounds [1].
| Evidence Dimension | Melatonin Receptor Subtype Selectivity (Mel1a/Mel1b ratio) |
|---|---|
| Target Compound Data | 10- to 60-fold higher affinity for Mel1b over Mel1a |
| Comparator Or Baseline | Melatonin (ratio ~1), other agonists with ratios up to >100 |
| Quantified Difference | AH001 exhibits a moderate selectivity ratio within the 10- to 60-fold range, distinct from melatonin's non-selectivity and the >100-fold selectivity of certain antagonists. |
| Conditions | Competition binding with 2-[125I]-iodomelatonin on human recombinant Mel1a and Mel1b receptors expressed in COS-7 cells. |
Why This Matters
This quantifiable subtype preference allows researchers to probe Mel1b-specific physiological functions, a capability not provided by equipotent agonists like melatonin.
- [1] Dubocovich ML, Masana MI, Iacob S, Sauri DM. Melatonin receptor antagonists that differentiate between the human Mel1a and Mel1b recombinant subtypes are used to assess the pharmacological profile of the rabbit retina ML1 presynaptic heteroreceptor. Naunyn Schmiedebergs Arch Pharmacol. 1997;355(3):365-75. View Source
